molecular formula C8H6ClIO2 B1456336 2-Iodo-4-methoxybenzoyl chloride CAS No. 1201221-65-9

2-Iodo-4-methoxybenzoyl chloride

Cat. No.: B1456336
CAS No.: 1201221-65-9
M. Wt: 296.49 g/mol
InChI Key: JWNKFOJFQPPUNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methoxybenzoyl chloride can be synthesized through various synthetic routes. One common method involves the iodination of 4-methoxybenzoic acid followed by conversion to the corresponding acid chloride . The iodination step typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The resulting 2-iodo-4-methoxybenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 2-iodo-4-methoxybenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules . The iodine atom also allows for further functionalization through coupling reactions, expanding its utility in synthetic chemistry .

Properties

IUPAC Name

2-iodo-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNKFOJFQPPUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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